molecular formula C6H5BrO B15252607 3-[(1z)-2-Bromoethenyl]-furan

3-[(1z)-2-Bromoethenyl]-furan

Cat. No.: B15252607
M. Wt: 173.01 g/mol
InChI Key: PQNOCFKFBJNGLS-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1z)-2-Bromoethenyl]-furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a bromoethenyl group attached to the furan ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1z)-2-Bromoethenyl]-furan can be achieved through several methods. One common approach involves the bromination of furan derivatives. For instance, the reaction of furan with bromine in the presence of a catalyst such as iron(III) bromide can yield 3-bromofuran. This intermediate can then undergo further reactions to introduce the bromoethenyl group.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, a furan derivative with a suitable leaving group, such as a halide, is reacted with a bromoethenyl boronic acid or ester in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(1z)-2-Bromoethenyl]-furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: The bromoethenyl group can be reduced to form ethyl or ethylene derivatives.

Major Products Formed

Scientific Research Applications

3-[(1z)-2-Bromoethenyl]-furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1z)-2-Bromoethenyl]-furan involves its interaction with specific molecular targets and pathways. The bromoethenyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the modulation of enzyme activity, inhibition of specific biological pathways, or the induction of cellular responses. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1z)-2-Bromoethenyl]-furan is unique due to the presence of the bromoethenyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H5BrO

Molecular Weight

173.01 g/mol

IUPAC Name

3-[(Z)-2-bromoethenyl]furan

InChI

InChI=1S/C6H5BrO/c7-3-1-6-2-4-8-5-6/h1-5H/b3-1-

InChI Key

PQNOCFKFBJNGLS-IWQZZHSRSA-N

Isomeric SMILES

C1=COC=C1/C=C\Br

Canonical SMILES

C1=COC=C1C=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.